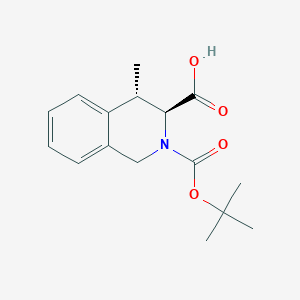
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluoro group at the 2-position and a 2,2-difluoroethoxy group at the 6-position
Vorbereitungsmethoden
The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-nitrofluorobenzene.
Reaction with Difluoroethanol: The 2-nitrofluorobenzene undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Analyse Chemischer Reaktionen
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with biological molecules through its nitro and fluoro groups, which can form hydrogen bonds and other interactions with enzymes and receptors. The difluoroethoxy group can also influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can be compared with other nitrobenzene derivatives, such as:
2-Fluoronitrobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain applications.
4-Fluoronitrobenzene: The fluoro group is at the 4-position, which can lead to different reactivity and applications.
2,4-Difluoronitrobenzene:
These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and difluoroethoxy groups, which can provide distinct advantages in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H6F3NO3 |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1-(2,2-difluoroethoxy)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-2-1-3-6(8(5)12(13)14)15-4-7(10)11/h1-3,7H,4H2 |
InChI-Schlüssel |
OLGBFVSCARYFCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
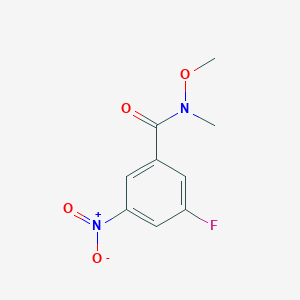

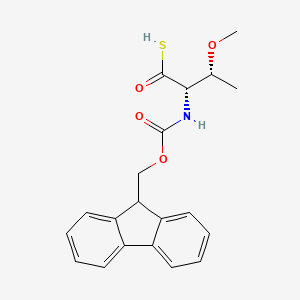
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
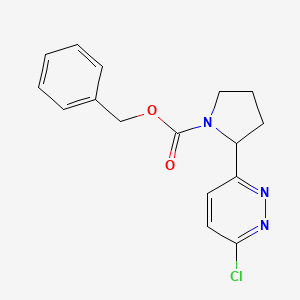
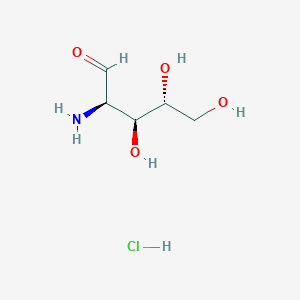

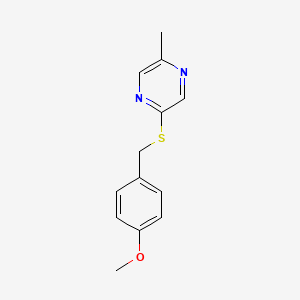
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)

